ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride
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Overview
Description
Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, a fluoro substituent, and a methylcarbamoyl group. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent and the amino group play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)butanoatehydrochloride can be compared with other similar compounds, such as:
Ethyl(2S,4R)-2-amino-4-chloro-4-(methylcarbamoyl)butanoatehydrochloride: Similar structure but with a chloro substituent instead of fluoro.
Ethyl(2S,4R)-2-amino-4-fluoro-4-(ethylcarbamoyl)butanoatehydrochloride: Similar structure but with an ethylcarbamoyl group instead of methylcarbamoyl.
Ethyl(2S,4R)-2-amino-4-fluoro-4-(methylcarbamoyl)pentanoatehydrochloride: Similar structure but with a pentanoate backbone instead of butanoate.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl (2S,4R)-2-amino-4-fluoro-5-(methylamino)-5-oxopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O3.ClH/c1-3-14-8(13)6(10)4-5(9)7(12)11-2;/h5-6H,3-4,10H2,1-2H3,(H,11,12);1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMKUMRJWRQIKE-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)NC)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C[C@H](C(=O)NC)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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